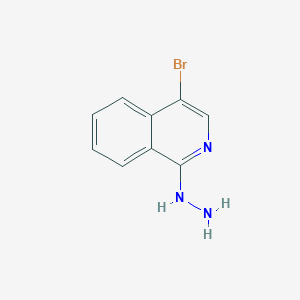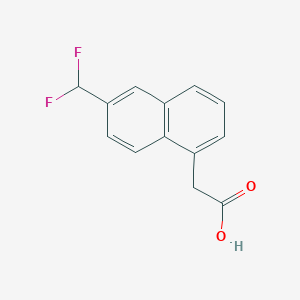
3-(Phenylethynyl)isoquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Phenylethynyl)isoquinoline is a heterocyclic aromatic compound that belongs to the isoquinoline family Isoquinolines are known for their diverse biological activities and are commonly found in natural products and pharmaceuticals
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Phenylethynyl)isoquinoline typically involves the coupling of isoquinoline derivatives with phenylacetylene. One common method is the Sonogashira coupling reaction, which uses palladium catalysts and copper co-catalysts under mild conditions. The reaction proceeds as follows:
- Isoquinoline derivative + Phenylacetylene → this compound
- Catalysts: Palladium(II) acetate, Copper(I) iodide
- Solvent: Tetrahydrofuran (THF)
- Base: Triethylamine
- Temperature: Room temperature to 60°C
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, green chemistry approaches, such as solvent-free reactions or the use of recyclable catalysts, are being explored to make the process more sustainable.
Analyse Chemischer Reaktionen
Types of Reactions: 3-(Phenylethynyl)isoquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the triple bond to a double or single bond, leading to different derivatives.
Substitution: Electrophilic substitution reactions can occur at the isoquinoline ring, introducing various functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in acetic acid.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products:
- Quinoline N-oxides
- Reduced derivatives with double or single bonds
- Halogenated isoquinoline derivatives
Wissenschaftliche Forschungsanwendungen
3-(Phenylethynyl)isoquinoline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Utilized in the development of organic electronic materials and as a ligand in coordination chemistry.
Wirkmechanismus
The mechanism of action of 3-(Phenylethynyl)isoquinoline varies depending on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. For example, it can inhibit certain kinases involved in cancer cell proliferation. The phenylethynyl group enhances its binding affinity and selectivity towards these targets, making it a promising candidate for drug development.
Vergleich Mit ähnlichen Verbindungen
Isoquinoline: The parent compound, known for its basicity and use as a solvent.
Phenylethynylpyridine: Similar structure but with a pyridine core, used in different chemical reactions.
Phenylethynylbenzene: Lacks the heterocyclic core, used in organic synthesis.
Uniqueness: 3-(Phenylethynyl)isoquinoline stands out due to its combination of the isoquinoline core and the phenylethynyl group, which imparts unique chemical reactivity and biological activity
Eigenschaften
CAS-Nummer |
70437-12-6 |
|---|---|
Molekularformel |
C17H11N |
Molekulargewicht |
229.27 g/mol |
IUPAC-Name |
3-(2-phenylethynyl)isoquinoline |
InChI |
InChI=1S/C17H11N/c1-2-6-14(7-3-1)10-11-17-12-15-8-4-5-9-16(15)13-18-17/h1-9,12-13H |
InChI-Schlüssel |
AVJONFHFFSOKMN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C#CC2=CC3=CC=CC=C3C=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


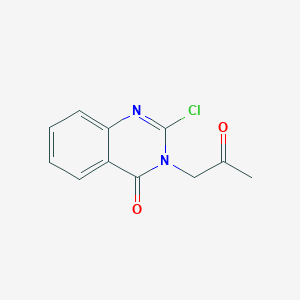
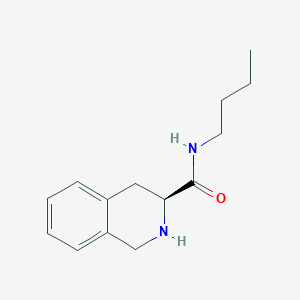
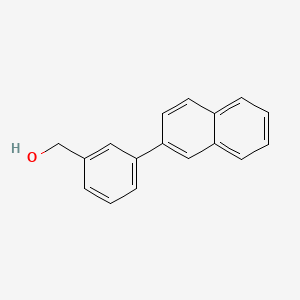


![1-Phenyl-1,3,4,5-tetrahydro-benzo[CD]indazole](/img/structure/B11875073.png)


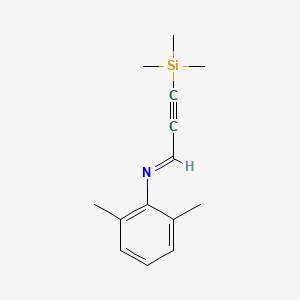
![2,5-Dimethyl[1,2,4]triazolo[4,3-a]quinoxaline-1,4(2H,5H)-dione](/img/structure/B11875107.png)
![(2S)-2-[tert-butyl(dimethyl)silyl]oxy-3-methylbutanoic acid](/img/structure/B11875112.png)

